2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound featuring:
- A fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis due to its UV-sensitive cleavage properties.
- A methylamino group attached to the Fmoc-protected carbonyl.
- A 1-methyl-1H-pyrazol-4-yl substituent on the acetic acid backbone.
This compound is likely employed as a building block in solid-phase peptide synthesis (SPPS) to incorporate pyrazole-modified amino acids, enabling the design of peptides with tailored structural or functional properties .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-12-14(11-23-24)20(21(26)27)25(2)22(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,19-20H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZBJKJZLQENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, known by its CAS number 1695168-79-6, is an intriguing compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound features a fluorenyl methoxy carbonyl moiety linked to a methylamino group and a pyrazole acetic acid unit. The molecular formula is , with a molecular weight of approximately 410.46 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives with appropriate amines and acids. Various synthetic routes have been reported, showcasing its versatility as a scaffold for further modifications in medicinal chemistry .
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds containing the pyrazole moiety have shown promising activity against various bacterial strains. The binding mode and interactions with penicillin-binding proteins have been investigated through molecular docking studies, revealing significant binding affinities that suggest potential therapeutic uses in treating bacterial infections .
2. Enzyme Inhibition
The compound has been tested for its inhibitory effects on specific enzymes such as CTP synthetase (CTPS). Research indicates that modifications to the molecular structure can enhance inhibitory potency. For example, certain derivatives exhibited IC50 values as low as 0.043 µM against Trypanosoma brucei CTPS, indicating strong enzyme inhibition and potential as anti-trypanosomal agents .
3. Antioxidant Properties
Studies focusing on related compounds have highlighted antioxidant activities. The presence of the fluorenyl group appears to contribute to enhanced radical scavenging capabilities, making these compounds candidates for further investigation in oxidative stress-related conditions .
Case Studies
Comparison with Similar Compounds
Structural Isomers: Pyrazole Positional Variants
Key Insight : Positional isomerism impacts steric and electronic properties. The 4-position pyrazole in the target compound may offer optimal spatial arrangement for peptide chain elongation compared to 3- or 5-position analogs.
Alkyl/Aryl Substituent Variations
Key Insight: The target’s methylamino group balances steric bulk and hydrophilicity, favoring solubility and reactivity in peptide synthesis compared to bulkier or aromatic substituents.
Backbone and Functional Group Modifications
Key Insight : The target’s acetic acid backbone and methylpyrazole group provide a compact structure suitable for introducing heterocyclic motifs without excessive steric demand.
Heterocyclic Ring Comparisons
Key Insight : Pyrazole in the target compound lacks the metal-binding capability of imidazole but offers greater chemical stability under acidic conditions.
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis typically involves introducing the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group to the amino acid backbone, followed by coupling with the pyrazole moiety. Critical steps include:
- Protection of the amino group using Fmoc-Cl (chloride) under anhydrous conditions .
- Selective alkylation of the pyrazole ring to introduce the methyl group at the 1-position .
- Carboxylic acid activation (e.g., using DCC/DMAP) for final coupling . To optimize yields, monitor intermediates via TLC and purify using flash chromatography. Reaction temperatures should be maintained below 25°C to prevent Fmoc deprotection .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.3–7.7 ppm) and pyrazole ring substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO requires 404.16 g/mol) .
- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect by-products from incomplete coupling .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent Fmoc group degradation .
- Moisture sensitivity : Keep under inert gas (N/Ar) in sealed containers to avoid hydrolysis of the carbamate bond .
- Short-term stability : Bench stability is limited to 24 hours at room temperature in DMSO or DMF .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the Fmoc group during peptide coupling?
The Fmoc group acts as a base-labile protecting group. Its removal involves nucleophilic attack by piperidine or DBU, generating a carbamic acid intermediate that decarboxylates to release CO and the free amine . Kinetic studies suggest the pyrazole ring’s electron-withdrawing effects slightly retard deprotection rates compared to standard Fmoc-amino acids .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and pH effects:
- Polar aprotic solvents : High solubility in DMF or DMSO (>50 mg/mL) .
- Aqueous buffers : Poor solubility (<1 mg/mL at pH 7.4) due to hydrophobic Fmoc and pyrazole groups. Adjust pH to >10 (using NHOH) or use surfactants (e.g., Tween-20) . Validate solubility under experimental conditions using dynamic light scattering (DLS) .
Q. What strategies improve the compound’s utility in solid-phase peptide synthesis (SPPS)?
Q. How do structural analogs of this compound compare in target-binding assays?
Analogs with varying pyrazole substituents (e.g., 3-methyl vs. 4-methyl) show distinct bioactivity:
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis and Troubleshooting
Q. How should researchers interpret unexpected by-products in HPLC chromatograms?
Common by-products include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
